4-Amino-2-(trifluoromethyl)pyridine
Overview
Description
4-Amino-2-(trifluoromethyl)pyridine is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical products. It is an aromatic amino compound characterized by the presence of a trifluoromethyl group, which is known to impart unique physical and chemical properties to molecules. The compound's relevance in industrial applications is significant, but it also has a toxicity profile that requires careful handling, as evidenced by a reported case of poisoning upon inhalation, leading to severe health complications .
Synthesis Analysis
The synthesis of compounds related to 4-amino-2-(trifluoromethyl)pyridine often involves reactions with other pyridine derivatives. For instance, the reaction between 2-(aminomethyl)pyridine and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione produces diastereomeric pyrrolines with high diastereoselectivity . Another synthesis approach described involves the reduction of trifluoroacetamide to yield various (trifluoroethyl)amino pyridines . Additionally, a parallel synthesis method has been developed for 4-amino-2,6-dialkylamino-pyridines, starting from commercially available difluoro-dichloro-pyridine, which is adaptable for combinatorial chemistry applications .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-amino-2-(trifluoromethyl)pyridine can be complex, with the potential for forming various coordination isomers. For example, ruthenium carbonyl complexes of the ambidentate ligand 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole have been crystallographically characterized, showing two distinct coordination isomers . The molecular and crystal structures of related compounds have also been studied, revealing the influence of hydrogen bonding and pi-stacking on the overall conformation .
Chemical Reactions Analysis
The reactivity of 4-amino-2-(trifluoromethyl)pyridine and its derivatives can lead to the formation of various complexes and coordination polymers. For instance, the reaction of 4-(aminomethyl)pyridine with silver(I) salts results in a variety of structural motifs, influenced by the ligand ratio, anion type, and the presence of additional ligands like bipyridine . These reactions highlight the versatility of pyridine derivatives in forming diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-2-(trifluoromethyl)pyridine derivatives are influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity, reactivity, and stability of the molecule. The pyridine ring, being a heterocycle, contributes to the compound's basicity and ability to coordinate with metals. The toxicity profile of these compounds is an important aspect of their chemical properties, as demonstrated by the case of methemoglobinemia and toxic encephalopathy following exposure to a related compound .
Scientific Research Applications
Synthesis Enhancement
4-Amino-2-(trifluoromethyl)pyridine is utilized in developing novel synthesis strategies. For instance, it's involved in the creation of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, enhancing pyridine synthesis efficiency under metal-free conditions (Chen et al., 2010).
Materials Science
In materials science, this compound has been used in the synthesis of fluorinated pyridine-bridged aromatic poly(ether-imide)s. These materials demonstrate excellent thermal properties and optical transparency, beneficial for various industrial applications (Wang et al., 2008).
Chemical Synthesis
A practical approach to synthesizing 4-amino-2-(trifluoromethyl)nicotinic acid involves using 2-(trifluoromethyl)pyridine, showing the compound's role in producing valuable chemical derivatives (Li et al., 2010).
Organometallic Chemistry
This compound is significant in organometallic chemistry for creating new building blocks in the synthesis of biologically active compounds. It allows for regiochemical control in pyridines carrying various heterosubstituents (Schlosser & Mongin, 2007).
Luminescent Complexes
4-Amino-2-(trifluoromethyl)pyridine is used in the formation of luminescent silver(I) complexes, showcasing its utility in creating materials with specific optical properties (Feazell et al., 2005).
Pharmaceutical Research
While excluding direct drug use and dosage, it's important to note this compound's role in the development of antimalarial agents. For example, JPC-3210, an antimalarial compound, involves derivatives of trifluoromethyl-substituted pyridine and pyrimidine analogues, demonstrating the compound's indirect importance in medicinal chemistry (Chavchich et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(trifluoromethyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNBZRJTRHTSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437429 | |
Record name | 2-(Trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(trifluoromethyl)pyridine | |
CAS RN |
147149-98-2 | |
Record name | 2-(Trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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